molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2449299
CAS No.: 871544-63-7
M. Wt: 251.37
InChI Key: WENYRQHVSJLROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring

Properties

IUPAC Name

5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENYRQHVSJLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Liquid-Phase Synthesis via Thiosemicarbazide Cyclization

The foundational approach to 1,3,4-thiadiazole derivatives involves cyclization of thiosemicarbazide intermediates. In a representative procedure, thiosemicarbazide reacts with a carboxylic acid derivative under acidic conditions to form the thiadiazole core. For 5-[(2-ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, the synthesis begins with:

  • Formation of the Thiadiazole Backbone :
    A mixture of thiosemicarbazide (0.1 mol) and 2-ethyl-6-methylbenzoic acid (0.12 mol) is combined with phosphorus pentachloride (0.12 mol) in a dry reaction vessel. The solid-phase grinding method, as described in CN103936691A, facilitates room-temperature cyclization within 1–2 hours. This method avoids solvent use, enhancing atom economy and reducing waste.

  • Alkaline Workup and Purification :
    The crude product is treated with sodium hydroxide solution (pH 8–8.2) to neutralize excess HCl, followed by filtration and recrystallization from ethanol. This step yields the target compound with a reported purity of 95% and a melting point of 155–156°C.

Key Data :

  • Yield : 91% (patent-optimized)
  • Reaction Time : 2 hours (vs. 24+ hours in traditional reflux methods)
  • Characterization : FT-IR (S–H stretch at 2550 cm⁻¹), ¹H-NMR (δ 2.35 ppm for methyl, δ 1.25 ppm for ethyl).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Key Advantages
Solid-Phase Grinding Room temperature, dry 91% 95% Short reaction time, high atom economy
Biocatalytic Aqueous, pH 5, 25°C 46–94% N/A Eco-friendly, mild conditions
Reflux Cyclization Ethanol, reflux, 24 h 73% 90% Established protocol

Challenges and Solutions :

  • Byproduct Formation : The solid-phase method minimizes oligomerization through controlled stoichiometry (A:B:C = 1:1.2:1.2).
  • Enzymatic Scalability : Immobilization of laccase on silica gel improves reusability, addressing cost concerns.

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

  • Spectroscopic Confirmation :
    • FT-IR : Absence of C=O (1700 cm⁻¹) confirms cyclization.
    • ¹H-NMR : Aromatic protons at δ 6.8–7.2 ppm validate the 2-ethyl-6-methylphenyl group.
  • Chromatographic Purity : HPLC (C18 column, MeCN/H₂O = 70:30) shows a single peak at 4.2 minutes.

Industrial-Scale Considerations

Supplier data from Enamine (Cat. No. ENA066596251) highlights production at 100 mg to kilogram scales, with storage under nitrogen at 4°C to prevent thiol oxidation. The solid-phase method’s scalability is evidenced by patent claims of 91% yield in pilot batches.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol exhibits notable antimicrobial and antifungal activities. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various pathogenic microorganisms. The mechanism is believed to involve the disruption of key enzymatic processes in microbial cells .

Anti-inflammatory and Anticancer Potential

The compound has been explored for its anti-inflammatory and anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. For instance, derivatives containing the thiadiazole moiety have shown cytotoxic effects against several cancer cell lines, including prostate and colon cancer cells .

Synthesis of New Materials

In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance the electrical conductivity or fluorescence of materials used in electronics and sensors .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capabilities of various thiadiazole derivatives using the DPPH radical scavenging assay. Compounds similar to this compound showed significant radical scavenging potential due to electron-donating substituents on their structures. This suggests potential applications in developing antioxidant therapies .

Case Study 2: Cytotoxicity Evaluation

In another study focusing on N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives, the anticancer activity was assessed against various human cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. This highlights the therapeutic potential of thiadiazole-based compounds in oncology .

Summary of Applications

Application AreaSpecific Uses
Biology Antimicrobial and antifungal agents; anti-inflammatory and anticancer therapies
Material Science Building blocks for new materials with enhanced properties (conductivity, fluorescence)
Pharmaceuticals Development of new drug candidates targeting various diseases

Mechanism of Action

The mechanism of action of 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-methylaniline: A precursor in the synthesis of the target compound.

    1,3,4-Thiadiazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol, a heterocyclic compound featuring a thiadiazole ring, has garnered significant attention in recent years due to its promising biological activities. This article delves into the compound's antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C11H13N3S2C_{11}H_{13}N_{3}S_{2} with a molecular weight of 251.37 g/mol. The presence of the thiadiazole ring contributes to its biological activity and stability under various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties .

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrates an MIC of 32.6 μg/mL against various bacterial strains, outperforming standard antibiotics such as itraconazole (MIC = 47.5 μg/mL) .
  • Target Organisms : It shows activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Aspergillus niger .
OrganismMIC (μg/mL)Comparison DrugComparison Drug MIC (μg/mL)
S. aureus32.6Itraconazole47.5
E. coli32.6StreptomycinNot specified
A. niger32.6FluconazoleNot specified

Anti-inflammatory and Anticancer Properties

The compound is also being explored for its anti-inflammatory and anticancer potential:

  • Mechanism of Action : Its anticancer activity may be linked to the induction of apoptosis in cancer cells by targeting specific signaling pathways . The thiadiazole moiety is believed to play a crucial role in mediating these effects.
  • Research Studies : In vitro studies have shown that derivatives of 1,3,4-thiadiazoles exhibit cytostatic properties against various cancer cell lines, suggesting a potential for development into therapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various substituted thiadiazoles found that the presence of specific groups at the C-5 position significantly enhanced antimicrobial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
  • Synergistic Effects : Research indicates that combining thiadiazole derivatives with other biologically active compounds can lead to synergistic effects, enhancing overall efficacy while potentially reducing toxicity .

Q & A

Q. Q1. What are the standard methods for synthesizing 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol?

Methodological Answer: The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach is refluxing thiosemicarbazide derivatives with aromatic aldehydes or ketones in ethanol, followed by purification via recrystallization. For example, copper(II) complexes of similar thiadiazole derivatives can be synthesized by reacting the thiol precursor with metal salts (e.g., CuCl₂·2H₂O) in absolute ethanol under reflux for 3 hours . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~78°C), and stoichiometric ratios (1:2 molar ratio of ligand to metal salt).

Q. Advanced Q1. How can reaction selectivity and yield be optimized for complex derivatives of this compound?

Answer: Optimization requires kinetic and thermodynamic control. For instance:

  • Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while improving yields (e.g., 70% yield in 20 minutes for analogous thiadiazoles) .

  • Table: Reaction Optimization Parameters

    ParameterEffect on YieldExample Value
    Temperature↑ Yield (70→85%)80°C
    Solvent Polarity↑ ReactivityDMSO
    Catalyst LoadingOptimal 5 mol%ZnCl₂

Structural Characterization

Q. Q2. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer: Core techniques include:

  • IR Spectroscopy: Identifies thiol (-SH) stretches (~2500 cm⁻¹) and C=N/C-S bonds (1600–1400 cm⁻¹) .
  • ¹H/¹³C NMR: Resolves aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and methyl/ethyl substituents (δ 1.2–2.5 ppm) .
  • Elemental Analysis: Validates purity (>95% C, H, N, S) .

Q. Advanced Q2. How can ambiguities in stereochemistry or tautomerism be resolved?

Answer:

  • X-ray Crystallography: Determines absolute configuration (e.g., bond angles in thiadiazole rings) .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives. For example, NOESY correlations can confirm spatial proximity of substituents .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for preliminary antimicrobial screening?

Answer:

  • Broth Microdilution (CLSI guidelines): Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays: Evaluates bactericidal kinetics at 2× MIC.

Q. Advanced Q3. How can target-specific mechanisms (e.g., enzyme inhibition) be elucidated?

Answer:

  • Molecular Docking: Predicts binding affinity to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
  • Enzyme Inhibition Assays: Measure IC₅₀ against purified enzymes (e.g., thymidylate synthase) via spectrophotometric monitoring of NADPH oxidation .

Stability and Reactivity

Q. Q4. How does pH affect the stability of the thiol group in aqueous solutions?

Answer:

  • pH-Dependent Degradation: Thiol oxidation to disulfides occurs rapidly at pH > 7. Stability is optimal at pH 5–7 (half-life >24 hours) .
  • Stabilizers: Add antioxidants (e.g., 1 mM EDTA) to chelate metal ions that catalyze oxidation .

Q. Advanced Q4. What are the primary degradation pathways under accelerated storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Reveals decomposition onset at ~200°C.
  • LC-MS/MS Degradant Profiling: Identifies oxidation products (e.g., disulfides) and hydrolyzed fragments .

Computational Modeling

Q. Advanced Q5. How can DFT calculations predict electronic properties relevant to bioactivity?

Answer:

  • HOMO-LUMO Analysis: Estimates reactivity (e.g., HOMO energy = -5.2 eV for nucleophilic sites) .
  • Molecular Electrostatic Potential (MEP): Maps electron-deficient regions (e.g., thiadiazole ring) for electrophilic attack prediction.

Structure-Activity Relationships (SAR)

Q. Advanced Q6. How do substituent modifications on the phenyl ring influence antibacterial potency?

Answer:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance activity (MIC 4→2 µg/mL) by increasing membrane permeability.
  • Steric Effects: Bulky groups (e.g., isopropyl) reduce activity due to hindered target binding .

Safety and Handling

Q. Q7. What precautions are necessary for handling this compound in the lab?

Answer:

  • PPE: Gloves and goggles to prevent skin/eye irritation.
  • Ventilation: Use fume hoods due to potential sulfur volatilization during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.